3-(Benzyloxy)-4-methoxybenzonitrile

Übersicht

Beschreibung

“3-(Benzyloxy)-4-methoxybenzonitrile” is a complex organic compound. Organic compounds like this often serve as building blocks in chemical synthesis .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds often involve reactions such as catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of a compound similar to “this compound”, namely “Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-”, has been reported. It has a molecular weight of 242.2699 .Wissenschaftliche Forschungsanwendungen

Antitumor Activities

A study by Li (2015) in the Chinese Journal of Synthetic Chemistry explored the synthesis of 4-aminoquinazoline derivatives from precursors including 4-methoxybenzonitrile. These derivatives showed potential antitumor activities against Bcap-37 cell proliferation, suggesting a role for compounds related to 3-(Benzyloxy)-4-methoxybenzonitrile in cancer research (Li, 2015).

Spectroscopy and Thermodynamics

Goel and Agarwal (1982) studied the infrared absorption spectra and Raman spectrum of 4-methoxybenzonitrile. This work is significant in understanding the electronic and vibrational properties of methoxybenzonitriles, which include compounds like this compound. They also examined the thermodynamic functions of these molecules (Goel & Agarwal, 1982).

Solid Acid-Catalyzed Reactions

Thomas, Prathapan, and Sugunan (2005) described the use of 4-methoxybenzonitrile in solid acid-catalyzed dehydration/Beckmann rearrangement of aldoximes. This research highlights the utility of methoxybenzonitriles in chemical synthesis and potential industrial applications (Thomas, Prathapan, & Sugunan, 2005).

Luminescent Properties in Lanthanide Coordination

Sivakumar et al. (2010) investigated the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. Their findings provide insights into the photophysical properties affected by electron-releasing or withdrawing substituents, relevant to compounds like this compound (Sivakumar et al., 2010).

Radical Anions in Organic Chemistry

Peshkov et al. (2019) explored the use of benzonitrile radical anions, including 3-methoxybenzonitrile, as reagents for arylation of fluorinated benzonitriles. This research underscores the novel applications of these compounds in organic synthesis (Peshkov et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

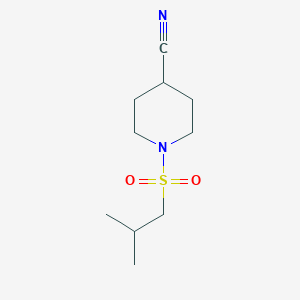

IUPAC Name |

4-methoxy-3-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTALPOKFNPTJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623221.png)

![3-Methylbenzo[e][1,3]-oxazine-2-one](/img/structure/B2623222.png)

![1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole](/img/structure/B2623227.png)

![N-[6-(1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl)hex-4-ynyl]methanesulfonamide](/img/structure/B2623229.png)

![N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2623231.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)